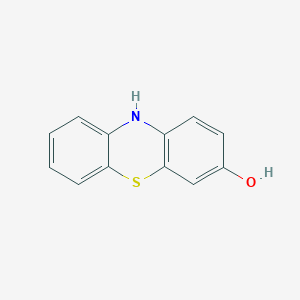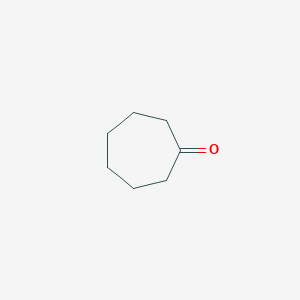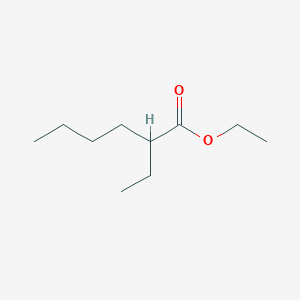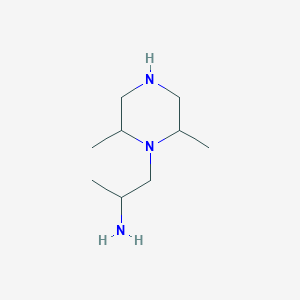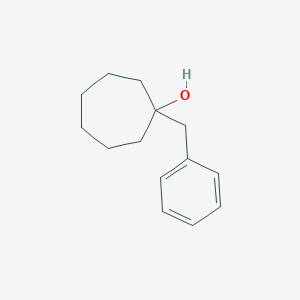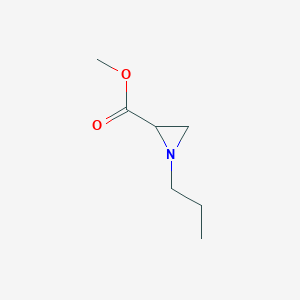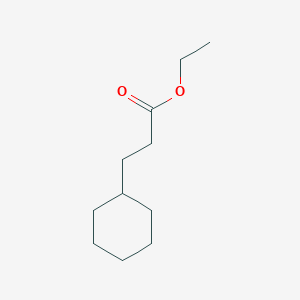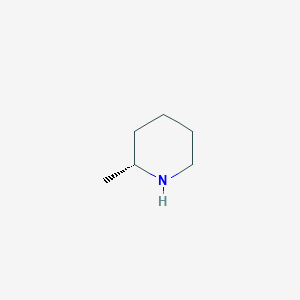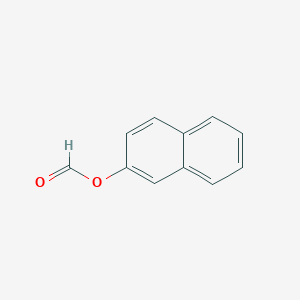![molecular formula C8H13NO B156942 4-Acetyl-1-azabicyclo[2.2.1]heptane CAS No. 126344-06-7](/img/structure/B156942.png)
4-Acetyl-1-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-1-azabicyclo[2.2.1]heptane, also known as tropinone, is a bicyclic organic compound that is used as a precursor in the synthesis of various pharmaceuticals and other organic compounds. It is a white crystalline solid that is soluble in water and has a melting point of 82-83°C.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-1-azabicyclo[2.2.1]heptane is not well understood, but it is believed to act as a competitive inhibitor of acetylcholine at muscarinic receptors. This results in a decrease in the activity of the parasympathetic nervous system and an increase in the activity of the sympathetic nervous system.
Efectos Bioquímicos Y Fisiológicos
Tropinone has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant effects. It has also been shown to increase heart rate, blood pressure, and respiratory rate, as well as cause dilation of the pupils and dryness of the mouth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tropinone is a useful precursor in the synthesis of various pharmaceuticals and other organic compounds. Its synthesis method is well established and relatively simple, making it a popular choice for lab experiments. However, 4-Acetyl-1-azabicyclo[2.2.1]heptane is highly reactive and unstable, making it difficult to handle and store.
Direcciones Futuras
There are several future directions for research on 4-Acetyl-1-azabicyclo[2.2.1]heptane, including:
1. The development of new synthesis methods that are more efficient and environmentally friendly.
2. The study of the biological activity of 4-Acetyl-1-azabicyclo[2.2.1]heptane and its potential use in the treatment of various diseases.
3. The exploration of the structure-activity relationship of 4-Acetyl-1-azabicyclo[2.2.1]heptane and its derivatives.
4. The investigation of the potential use of 4-Acetyl-1-azabicyclo[2.2.1]heptane in the production of new organic compounds with novel biological activities.
Conclusion:
In conclusion, 4-Acetyl-1-azabicyclo[2.2.1]heptane is a bicyclic organic compound that is used as a precursor in the synthesis of various pharmaceuticals and other organic compounds. Its synthesis method is well established, and it has been extensively studied for its potential applications in the pharmaceutical industry. Tropinone has a range of biochemical and physiological effects and exhibits a variety of biological activities. There are several future directions for research on 4-Acetyl-1-azabicyclo[2.2.1]heptane, including the development of new synthesis methods and the investigation of its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Tropinone has been extensively studied for its potential applications in the synthesis of various pharmaceuticals, including atropine, scopolamine, and cocaine. It is also used in the production of other organic compounds, such as insecticides and herbicides. Tropinone has been shown to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Propiedades
Número CAS |
126344-06-7 |
|---|---|
Nombre del producto |
4-Acetyl-1-azabicyclo[2.2.1]heptane |
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-(1-azabicyclo[2.2.1]heptan-4-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-7(10)8-2-4-9(6-8)5-3-8/h2-6H2,1H3 |
Clave InChI |
VVHIDANWMHPNPG-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCN(C1)CC2 |
SMILES canónico |
CC(=O)C12CCN(C1)CC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

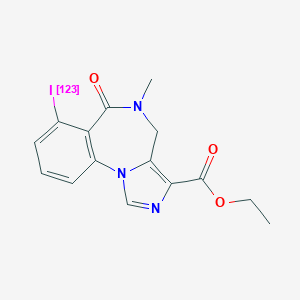

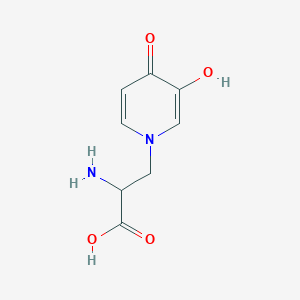
![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)
